molecular formula C8H18S<br>CH2SH(CH2)6CH3<br>C8H18S B094742 1-Octanethiol CAS No. 111-88-6

1-Octanethiol

Cat. No. B094742
CAS RN: 111-88-6
M. Wt: 146.3 g/mol
InChI Key: KZCOBXFFBQJQHH-UHFFFAOYSA-N
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Patent
US08303805B2

Procedure details

Thiophene hydrodesulfurization proceeds in the first reactor. Because a catalyst with low hydrogenation activity was used, no thiacyclopentane or butylthiol production was found in the thiophene hydrogenation product. Octylthiol was also produced by reaction between diisobutylene and hydrogen sulfide generated by the hydrodesulfurization. In the second reactor, the octylthiol produced by the first reactor was hydrodesulfurized, yielding a model gasoline base with a total sulfur content of no greater than 10 ppm by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[S:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1.[CH3:11][CH2:12][CH2:13][CH2:14]S>>[CH3:7][CH2:8][CH2:9][CH2:10][CH2:5][CH2:4][CH2:3][CH2:2][SH:1].[CH3:11][C:12]([CH2:13][C:14]([CH3:14])([CH3:13])[CH3:12])=[CH2:11].[SH2:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCS
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCS
Name
Type
product
Smiles
CC(=C)CC(C)(C)C
Name
Type
product
Smiles
S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08303805B2

Procedure details

Thiophene hydrodesulfurization proceeds in the first reactor. Because a catalyst with low hydrogenation activity was used, no thiacyclopentane or butylthiol production was found in the thiophene hydrogenation product. Octylthiol was also produced by reaction between diisobutylene and hydrogen sulfide generated by the hydrodesulfurization. In the second reactor, the octylthiol produced by the first reactor was hydrodesulfurized, yielding a model gasoline base with a total sulfur content of no greater than 10 ppm by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[S:6]1[CH2:10][CH2:9][CH2:8][CH2:7]1.[CH3:11][CH2:12][CH2:13][CH2:14]S>>[CH3:7][CH2:8][CH2:9][CH2:10][CH2:5][CH2:4][CH2:3][CH2:2][SH:1].[CH3:11][C:12]([CH2:13][C:14]([CH3:14])([CH3:13])[CH3:12])=[CH2:11].[SH2:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCS
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCS
Name
Type
product
Smiles
CC(=C)CC(C)(C)C
Name
Type
product
Smiles
S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.